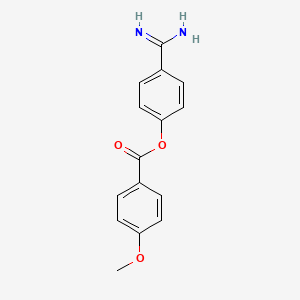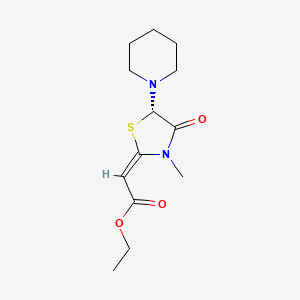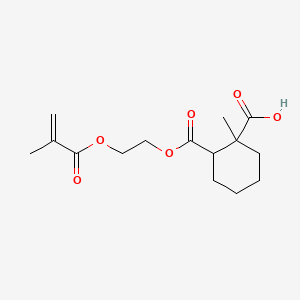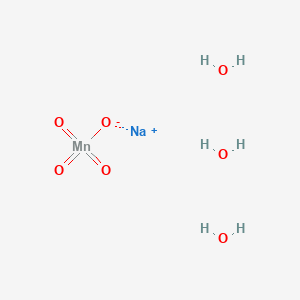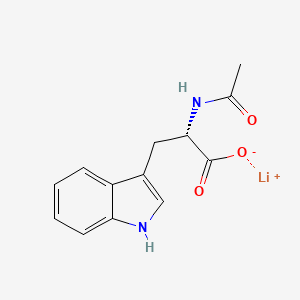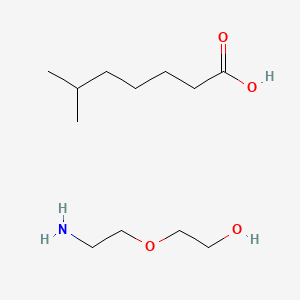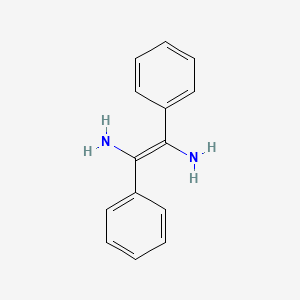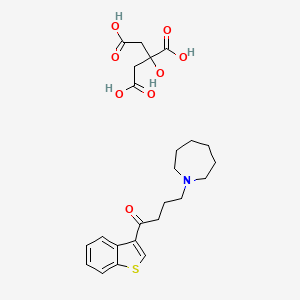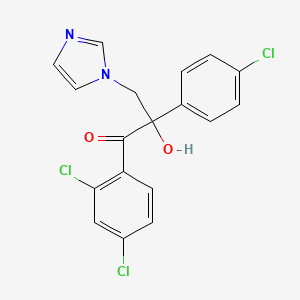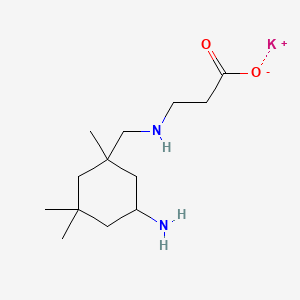
(-)-3-Methoxy-17-(3-methylpentyl)morphinan tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-3-Methoxy-17-(3-methylpentyl)morphinan tartrate: is a synthetic compound belonging to the morphinan class of alkaloids. This compound is known for its complex structure and potential applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by its unique molecular configuration, which includes a morphinan backbone substituted with a methoxy group and a 3-methylpentyl side chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-3-Methoxy-17-(3-methylpentyl)morphinan tartrate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the morphinan core, followed by the introduction of the methoxy group and the 3-methylpentyl side chain. The final step involves the formation of the tartrate salt.
Formation of the Morphinan Core: This step involves the cyclization of a suitable precursor to form the morphinan skeleton. Common reagents used in this step include strong acids or bases, depending on the specific reaction conditions.
Introduction of the Methoxy Group: The methoxy group is typically introduced through a nucleophilic substitution reaction, using reagents such as methanol and a suitable catalyst.
Addition of the 3-Methylpentyl Side Chain: This step involves the alkylation of the morphinan core with a 3-methylpentyl halide, using a strong base such as sodium hydride or potassium tert-butoxide.
Formation of the Tartrate Salt: The final step involves the reaction of the free base with tartaric acid to form the tartrate salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles are often employed to achieve these goals.
化学反応の分析
Types of Reactions
(-)-3-Methoxy-17-(3-methylpentyl)morphinan tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the morphinan core, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different chemical and biological properties, making them useful for various applications.
科学的研究の応用
Chemistry
In chemistry, (-)-3-Methoxy-17-(3-methylpentyl)morphinan tartrate is used as a starting material for the synthesis of other complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, this compound is studied for its potential effects on various biological systems. It can be used as a tool to investigate the interactions between morphinan derivatives and biological targets, such as receptors and enzymes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may have analgesic, anti-inflammatory, or other pharmacological effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its unique properties make it a valuable component in various industrial processes.
作用機序
The mechanism of action of (-)-3-Methoxy-17-(3-methylpentyl)morphinan tartrate involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Morphine: A naturally occurring alkaloid with a similar morphinan structure but different substituents.
Codeine: Another morphinan derivative with a methoxy group at a different position.
Oxycodone: A semi-synthetic opioid with structural similarities to (-)-3-Methoxy-17-(3-methylpentyl)morphinan tartrate.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its methoxy group and 3-methylpentyl side chain differentiate it from other morphinan derivatives, potentially leading to unique pharmacological effects and applications.
特性
CAS番号 |
63732-33-2 |
|---|---|
分子式 |
C27H41NO7 |
分子量 |
491.6 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-4-methoxy-17-(3-methylpentyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C23H35NO.C4H6O6/c1-4-17(2)10-13-24-14-12-23-11-6-5-7-20(23)22(24)15-18-8-9-19(25-3)16-21(18)23;5-1(3(7)8)2(6)4(9)10/h8-9,16-17,20,22H,4-7,10-15H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t17?,20-,22+,23+;1-,2-/m01/s1 |
InChIキー |
IATJMLPKUHHHKY-HYMTUZTBSA-N |
異性体SMILES |
CCC(C)CCN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
CCC(C)CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


